molecular formula C7H6N2O B112898 3-Amino-2-hydroxybenzonitrile CAS No. 67608-57-5

3-Amino-2-hydroxybenzonitrile

Cat. No.: B112898
CAS No.: 67608-57-5
M. Wt: 134.14 g/mol
InChI Key: FMQVUWGTHZPXQU-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxybenzonitrile is an organic compound with the molecular formula C₇H₆N₂O It is a derivative of benzonitrile, featuring both an amino group and a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-2-hydroxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzonitrile with ammonia in the presence of a catalyst. Another method includes the reduction of 3-nitro-2-hydroxybenzonitrile using a reducing agent such as tin(II) chloride in hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-hydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Scientific Research Applications

3-Amino-2-hydroxybenzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Amino-2-hydroxybenzonitrile involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating specific biological pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

  • 2-Amino-3-hydroxybenzonitrile
  • 3-Amino-4-hydroxybenzonitrile
  • 2-Hydroxy-3-nitrobenzonitrile

Comparison: 3-Amino-2-hydroxybenzonitrile is unique due to the specific positioning of the amino and hydroxyl groups on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Biological Activity

3-Amino-2-hydroxybenzonitrile (CAS No. 67608-57-5) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group (-NH₂) and a hydroxyl group (-OH) attached to a benzene ring with a nitrile group (-C≡N). Its molecular formula is C₇H₆N₂O, and it exhibits a variety of chemical reactivity due to these functional groups.

Synthesis Methods

The compound can be synthesized through several methods, including:

  • Reaction with Ammonia : 2-Hydroxybenzonitrile reacts with ammonia in the presence of a catalyst.
  • Reduction of Nitro Compounds : 3-Nitro-2-hydroxybenzonitrile can be reduced using tin(II) chloride in hydrochloric acid.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been investigated for its effectiveness against various bacterial strains, although specific data on its efficacy compared to standard antimicrobial agents is limited. The mechanism behind its antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound has also been explored for its anticancer properties . Studies suggest that it may induce apoptosis in cancer cells through various pathways, potentially involving the inhibition of specific enzymes or receptors associated with cell proliferation. For instance, in vitro studies have shown that derivatives of this compound can inhibit tumor growth in certain cancer cell lines .

Case Studies

  • Antiviral Activity : In a study focusing on related compounds, certain derivatives showed significant anti-hepatitis C virus (HCV) effects, outperforming the standard antiviral drug ribavirin. Although not directly tested, these findings suggest that this compound could share similar antiviral mechanisms due to structural similarities .
  • Cytotoxicity Studies : A comparative analysis of cytotoxic effects indicated that while some derivatives exhibited cytotoxicity towards healthy cells, they also showed selectivity towards cancerous cells, suggesting a potential therapeutic window for further development.

The biological activity of this compound is likely attributed to its ability to form hydrogen bonds and interact with various molecular targets. The amino and hydroxyl groups facilitate these interactions, which may lead to the inhibition or activation of specific biological pathways.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
2-Amino-3-hydroxybenzonitrileAmino and hydroxyl groups at different positionsAntimicrobial and anticancer properties
3-Amino-4-hydroxybenzonitrileSimilar structure but different substitutionPotentially lower activity than this compound
2-Hydroxy-3-nitrobenzonitrileNitro group instead of aminoDifferent mechanism; less explored

Future Directions

The exploration of this compound's biological activity remains promising. Future research should focus on:

  • In Vivo Studies : To validate the observed in vitro activities and assess pharmacokinetics.
  • Mechanistic Studies : To elucidate the precise biochemical pathways involved in its action.
  • Derivatives Development : To synthesize and test new derivatives that may enhance efficacy or reduce toxicity.

Properties

IUPAC Name

3-amino-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-4-5-2-1-3-6(9)7(5)10/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQVUWGTHZPXQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499461
Record name 3-Amino-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67608-57-5
Record name 3-Amino-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6-cyano-2-nitrophenol(600 mg, 1.0 mmol) and tin (II) chloride (3.2 g, 14.4 mmol) in acetic acid(50 mL) was heated at 80° C. under argon. After 2 hours, the starting material has disappeared and the solution was allowed to cool down and then poured into ice. The pH was made slightly basic (pH7-8), by addition of solid NaOH, before being extracted with ethyl acetate. The organic phase was washed with brine, dried over MgSO4 and filtered. The solvent was evaporated and chromatography of the resulting solid on silica gel (4% MeOH/CH2Cl2) gave the desired product(365 mg, 75%). 1H NMR (CD3OD): d 6.92 (d, 1H), 6.85-6.69 (m,2H).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
75%

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